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molecular formula C10H6F6O2 B124564 3,5-Bis(trifluoromethyl)phenylacetic acid CAS No. 85068-33-3

3,5-Bis(trifluoromethyl)phenylacetic acid

Cat. No. B124564
M. Wt: 272.14 g/mol
InChI Key: PAWSKKHEEYTXSA-UHFFFAOYSA-N
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Patent
US06395921B1

Procedure details

550 ml of ethylene glycol dimethyl ether were initially charged and, under nitrogen, 91 g of sodium methoxide (solid) were introduced, giving, without any change in temperature, a white suspension which was readily stirrable. The mixture was heated to 69° C. and 237.6 g of dimethyl malonate were added dropwise over a period of 30 minutes, during which the mixture began to boil under reflux (internal temperature 74° C.) and a stirrable white slurry was formed. After cooling to 54° C., 35.2 g of copper(I) bromide (fine powder) and 35.2 g of copper(I) iodide (fine powder) were added, and the mixture was then again heated at the boil under reflux. Over a period of 110 minutes, 344 g of 3,5-bis-(trifluoromethyl)-bromobenzene were added dropwise, and a gentle stream of waste gas was observed (partial de-methoxycarbonylation). After 15 hours and 40 minutes (conversion monitored by GC) at reflux (85° C.), a further 10 g of copper(I) bromide and a further 10 g of copper(I) iodide were added. After a further 5 hours under reflux at 86° C. (conversion monitored by GC; at least 90% conversion of the bromobenzene employed), 400 g of 45% by weight strength aqueous sodium hydroxide solution were added dropwise at 86° C. (reflux) over a period of 15 minutes and the mixture was kept at reflux at this temperature for a further 4 hours, during which a gentle evolution of waste gas took place. GC analysis then showed that no more ester was present. With stirring, 1000 ml of water were added and the precipitate was allowed to settle. Undissolved particles were then substantially decanted off over a Nutsche and the remaining content of the flask was suspended in 100 ml of 2 N aqueous sodium hydroxide solution and filtered off with suction over the Nutsche. The resulting two-phase filtrate was concentrated at 20 mbar (1350 ml of distillate) and diluted again with 1000 ml of water. Organic impurities were extracted using 30 ml of toluene (1.4 g of residue on concentration using a rotary evaporator) and the aqueous phase was poured into 920 g of 24% by weight strength aqueous sulphuric acid (18-24° C.), which resulted in strong foaming (pH=1). The resulting precipitate was filtered off with suction, washed with a little water until neutral and dried at 60° C. overnight. This gave 284 g of a beige powder, corresponding to a yield of 89% of theory.
Name
sodium methoxide
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Three
Quantity
237.6 g
Type
reactant
Reaction Step Four
Quantity
344 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
copper(I) bromide
Quantity
35.2 g
Type
catalyst
Reaction Step Nine
Name
copper(I) iodide
Quantity
35.2 g
Type
catalyst
Reaction Step Nine
Name
copper(I) bromide
Quantity
10 g
Type
catalyst
Reaction Step Ten
Name
copper(I) iodide
Quantity
10 g
Type
catalyst
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4](OC)(=O)[CH2:5][C:6]([O:8]C)=[O:7].[F:13][C:14]([F:27])([F:26])[C:15]1[CH:16]=C(Br)[CH:18]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:20]=1.BrC1C=CC=CC=1.[OH-].[Na+]>[Cu]Br.[Cu]I.O.COCCOC>[F:13][C:14]([F:26])([F:27])[C:15]1[CH:16]=[C:4]([CH2:5][C:6]([OH:8])=[O:7])[CH:18]=[C:19]([C:21]([F:22])([F:23])[F:24])[CH:20]=1 |f:0.1,5.6|

Inputs

Step One
Name
sodium methoxide
Quantity
91 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
550 mL
Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
237.6 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Five
Name
Quantity
344 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
copper(I) bromide
Quantity
35.2 g
Type
catalyst
Smiles
[Cu]Br
Name
copper(I) iodide
Quantity
35.2 g
Type
catalyst
Smiles
[Cu]I
Step Ten
Name
copper(I) bromide
Quantity
10 g
Type
catalyst
Smiles
[Cu]Br
Name
copper(I) iodide
Quantity
10 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
69 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving, without any change in temperature
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (internal temperature 74° C.)
CUSTOM
Type
CUSTOM
Details
a stirrable white slurry was formed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 54° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then again heated at the boil
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
After 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
40 minutes (conversion monitored by GC) at reflux (85° C.)
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
After a further 5 hours under reflux at 86° C. (conversion
Duration
5 h
ADDITION
Type
ADDITION
Details
were added dropwise at 86° C.
TEMPERATURE
Type
TEMPERATURE
Details
(reflux) over a period of 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux at this temperature for a further 4 hours, during which a gentle evolution of waste gas
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Undissolved particles were then substantially decanted off over a Nutsche
FILTRATION
Type
FILTRATION
Details
filtered off with suction over the Nutsche
CONCENTRATION
Type
CONCENTRATION
Details
The resulting two-phase filtrate was concentrated at 20 mbar (1350 ml of distillate)
ADDITION
Type
ADDITION
Details
diluted again with 1000 ml of water
EXTRACTION
Type
EXTRACTION
Details
Organic impurities were extracted
CONCENTRATION
Type
CONCENTRATION
Details
on concentration
CUSTOM
Type
CUSTOM
Details
a rotary evaporator) and the aqueous phase
ADDITION
Type
ADDITION
Details
was poured into 920 g of 24% by weight strength aqueous sulphuric acid (18-24° C.), which
CUSTOM
Type
CUSTOM
Details
resulted in strong foaming (pH=1)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with a little water until neutral and
CUSTOM
Type
CUSTOM
Details
dried at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
110 min
Name
Type
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)CC(=O)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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